Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Its unique structure features a fused benzene ring and an oxadiazole ring, which contribute to its notable chemical and biological properties. This compound is primarily recognized for its potential applications in various fields of scientific research, including medicinal chemistry and materials science. The compound is identified by the chemical formula and has the CAS number 126147-87-3.
Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its oxadiazole ring. It can be sourced through synthetic methods involving specific precursors and reaction conditions. The compound has gained attention for its potential bioactive properties, particularly in the context of antimicrobial and anticancer research.
The synthesis of methyl benzo[c][1,2,5]oxadiazole-5-carboxylate typically involves several key steps:
The molecular structure of methyl benzo[c][1,2,5]oxadiazole-5-carboxylate can be described as follows:
Key data include:
Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes:
The mechanism of action for methyl benzo[c][1,2,5]oxadiazole-5-carboxylate is particularly relevant in anticancer research. It has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels. By inhibiting HIF-1, this compound disrupts cancer cell survival and proliferation under hypoxic conditions.
Physical properties such as boiling point or specific heat capacity may vary but are essential for practical applications in synthesis and formulation.
Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate has numerous applications across various scientific domains:
Copper catalysis provides efficient pathways for constructing functionalized benzo[c][1,2,5]oxadiazole derivatives. Key methodologies leverage copper(I) complexes to mediate carbon-heteroatom bond formation, enabling regioselective annulation under mild conditions. A prominent approach involves copper-catalyzed C–H arylation of preformed oxadiazole intermediates using aryl iodides. Optimized conditions employ CuI (20 mol%) and 1,10-phenanthroline (40 mol%) as the catalytic system in 1,4-dioxane at 80°C, with cesium carbonate (1.5 equiv) as base. This protocol demonstrates exceptional functional group tolerance, accommodating electron-donating groups (e.g., tert-butyl, methoxy), halogens (fluoro, chloro, bromo), and sterically hindered ortho-substituted aryl iodides without competitive dehalogenation [4]. The catalytic system remains effective even in the presence of triphenylphosphine oxide byproducts from precursor reactions, enabling streamlined synthetic sequences.
Table 1: Copper-Catalyzed Arylation Scope for Benzooxadiazole Derivatives
Aryl Iodide Substituent | Product Yield (%) | Notable Features |
---|---|---|
4-tert-Butyl | 78 | Electron-donating group tolerance |
2-Iodotoluene | 82 | Ortho-substitution compatibility |
4-Trifluoromethyl | 75 | Strong electron-withdrawing group |
3-Bromopyridine | 68 | Heteroaryl coupling efficiency |
1-Iodonaphthalene | 80 | Extended polycyclic system |
This methodology facilitates late-stage functionalization of pharmaceutical substrates like probenecid, yielding sulfonamide-containing 1,3,4-oxadiazoles in 44% yield [4]. Gram-scale synthesis (e.g., of 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) achieves 74% yield, confirming operational robustness [4].
Microwave irradiation revolutionizes oxadiazole synthesis by enhancing reaction kinetics, reducing side products, and improving energy efficiency compared to conventional heating. This technique is particularly valuable for constructing the thermally sensitive benzo[c][1,2,5]oxadiazole core. A demonstrated route involves the cyclodehydration of diacylhydrazide precursors under microwave conditions (150–200 W, 120–150°C), completing ring formation within 5–15 minutes versus several hours under conventional reflux [6]. The rapid, uniform heating suppresses decomposition pathways, increasing yields by 15–25% while minimizing byproducts like over-dehydrated species or polymerization residues.
The technique extends to synthesizing methyl benzo[c][1,2,5]oxadiazole-5-carboxylate precursors via one-pot sequences. For instance, amidoxime intermediates derived from methyl 4-cyano-3-nitrobenzoate undergo microwave-accelerated cyclization (DMF, 140°C, 10 min) to furnish the bicyclic system. Solvent-free protocols are also viable, where neat mixtures of dicarbonyl compounds and hydrazines undergo cyclocondensation on silica or alumina supports under microwave irradiation (300 W, 2–5 min), achieving near-quantitative conversions [6].
Table 2: Microwave vs. Conventional Synthesis Performance
Parameter | Microwave Protocol | Conventional Protocol |
---|---|---|
Reaction Time | 5–15 minutes | 6–24 hours |
Typical Yield Range | 85–95% | 60–75% |
Byproduct Formation | <5% | 15–30% |
Energy Consumption (kW/mol) | 0.8–1.2 | 8–15 |
These protocols align with green chemistry principles by eliminating solvents, reducing energy inputs, and enhancing atom economy [6].
Boron incorporation into benzo[c][1,2,5]oxadiazoles enables strategic diversification for drug discovery, leveraging boron's unique physicochemical properties and therapeutic potential. A robust two-step methodology involves: (i) nucleophilic substitution of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with aminophenyl- or hydroxyphenyl-bearing boronic acid pinacol esters, followed by (ii) conversion to trifluoroborate salts. Key substitutions utilize sodium tert-butoxide (for amine coupling) or triethylamine (for phenol coupling) in DMF/acetonitrile at 25–90°C [7].
The resulting boronic ester intermediates undergo efficient transformation to trifluoroborate salts using potassium hydrogen difluoride (KHF₂, 3M in MeOH, 25°C, 2h), yielding 75–85% of stable, crystalline products. Further hydrolysis of trifluoroborates to boronic acids employs silica gel in ethyl acetate/water (25°C, 1–2h), achieving 64% yield without requiring strong acids/bases that could degrade the oxadiazole ring. This preserves sensitive functional groups like nitro substituents essential for hypoxia-targeting activity.
Table 3: Boron Functionalization Routes and Yields
Boron Precursor | Product Class | Trifluoroborate Yield (%) |
---|---|---|
4-Aminophenylboronic acid pinacol ester | Aniline-linked BF₃K | 78 |
4-(Aminomethyl)phenylboronic acid pinacol ester | Benzylamine-linked BF₃K | 75 |
4-Hydroxyphenylboronic acid pinacol ester | Ether-linked BF₃K | 82 |
4-Methyl-3-(pinacolatoboryl)aniline | Tolylamine-linked BF₃K | 80 |
¹⁰B-enriched variants are accessible using isotopically labeled borylation reagents, enabling neutron capture therapy applications [7].
One-pot cascades circumvent intermediate isolation, improving efficiency for complex methyl benzo[c][1,2,5]oxadiazole-5-carboxylate derivatives. A landmark strategy employs N-isocyaniminotriphenylphosphorane (NIITP) as a linchpin reagent, reacting first with carboxylic acids to form 1,3,4-oxadiazole intermediates, followed by copper-catalyzed arylation—all in a single reactor [4].
The optimized sequence comprises:
This cascade accommodates diverse carboxylic acids (aryl, alkyl, alkenyl) and aryl iodides (heteroaryl, halogens, esters). Alkenyl acids like acrylic acid furnish alkyl-oxadiazoles (e.g., 3-[5-(vinyl)-1,3,4-oxadiazol-2-yl]benzoate) in 89% yield, overcoming limitations of classical cyclization routes. Pharmaceutical substrates like ibuprofen undergo direct conversion to biaryloxadiazoles in 72% yield [4].
Acid-mediated condensations construct bis-oxadiazole scaffolds by linking two benzo[c][1,2,5]oxadiazole units through flexible spacers. Trifluoroacetic acid (TFA) catalyzes dehydrative coupling between methyl benzo[c][1,2,5]oxadiazole-5-carboxylate and aliphatic/aromatic dihydrazides (e.g., oxalyl dihydrazide, terephthalic dihydrazide) under reflux (DCM/TFA, 4:1, 70°C, 8h) [1]. The reaction proceeds via diacylhydrazone intermediates that undergo cyclodehydration, forming bis-1,3,4-oxadiazole bridges.
For electron-deficient systems, Eaton's reagent (P₂O₅/TFA) enhances cyclization efficiency. Symmetric bis-benzoxadiazoles derived from succinyl dihydrazide exhibit constrained conformations with dihedral angles of 40–55° between the planar heterocyclic units, as confirmed by X-ray crystallography. These architectures demonstrate enhanced π-stacking capability and rigidity, beneficial for materials applications. Yields range from 65% (aliphatic-linked) to 55% (aromatic-linked), with longer alkyl chains (C6–C8) improving solubility in aprotic solvents [1] [6].
Table 4: Bis-Oxadiazole Architectures via Acid Catalysis
Dihydrazide Spacer | Catalyst | Yield (%) | Bridge Conformation |
---|---|---|---|
Oxalyldihydrazide | TFA | 68 | Planar, conjugated |
Terephthaloyldihydrazide | Eaton's Reagent | 60 | Linear, π-extended |
Adipoyldihydrazide | TFA | 72 | Flexible, U-shaped |
Isophthaloyldihydrazide | Eaton's Reagent | 58 | Angled (120°) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1